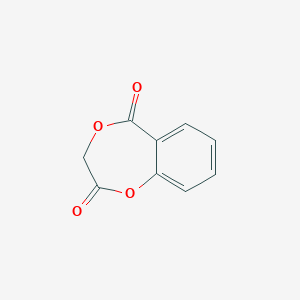
5H-1,4-Benzodioxepin-2,5(3H)-dione
Cat. No. B8695019
Key on ui cas rn:
113511-19-6
M. Wt: 178.14 g/mol
InChI Key: XPBNYJHBULNBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05082925
Procedure details


The triethylamine solution was added all at once to the refluxing solution of bromoacetylsalicylic acid. The addition took thirty seconds. Moments later, the byproduct Et3NHBr crystallized out of solution. The suspension was refluxed for one hour and then allowed to cool. The salt crystals were isolated by vacuum filtration, washed with 25 mL of acetone, air dried in the Bucher funnel, and finally vacuum dried at room temperature. 2.27 grams of triethylammonium bromide were collected. MP=249°-252° C. with decomposition. The filtrate was evaporated down, and a white solid was obtained which was then dissolved in 25 mL of boiling toluene. Everything did not dissolve. The hot toluene solution was gravity filtered into a 25 mL Erlenmeyer flask. A white solid started to crystallize after a few minutes. The insoluble material was soluble in water which strongly suggested that it was Et3NHBr. After standing overnight at room temperature, the crystals were isolated by suction filtration, washed with 20 mL of toluene, and vacuum dried at room temperature for five hours. 1.17 grams were collected (43% yield). MP-112°-114° C. at 3.5° C./minute. IR (KBr pellet) 1795, 1730, 1605, 1455, 1315, 1190, 1120, 1025, 930, 763 cm-1. 300 MHz 1H NMR (CDCl3): δ4.75 singlet (2H), δ7.30 doublet (1H). One of the lines overlapped with the chloroform signal. δ7.42 triplet (1H), δ7.70 triplet (1H), δ7.95 doublet (1H).




Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.Br[CH2:9][C:10]([O:12][C:13]1[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:15]([OH:17])=[O:16])=[O:11]>C1(C)C=CC=CC=1>[O:12]1[C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15](=[O:17])[O:16][CH2:9][C:10]1=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC=1C(C(=O)O)=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
took thirty seconds
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Moments later, the byproduct Et3NHBr crystallized out of solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was refluxed for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The salt crystals were isolated by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 25 mL of acetone, air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in the Bucher funnel, and finally vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2.27 grams of triethylammonium bromide were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a white solid was obtained which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Everything did not dissolve
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered into a 25 mL Erlenmeyer flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize after a few minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were isolated by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 20 mL of toluene, and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature for five hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1.17 grams were collected (43% yield)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(COC(C2=C1C=CC=C2)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
